2-(3-甲基-1,2,4-恶二唑-5-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

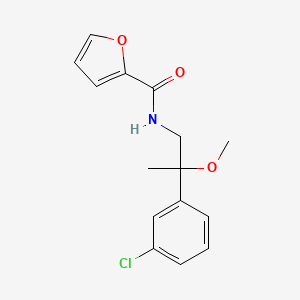

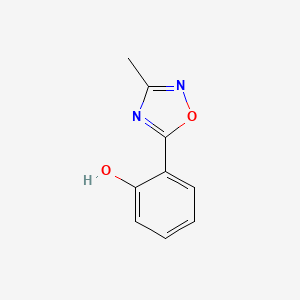

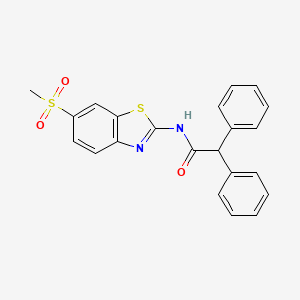

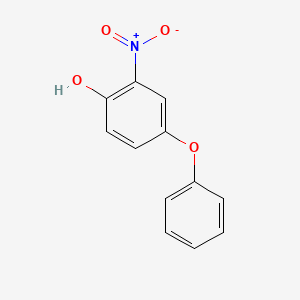

2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . It has a molecular weight of 176.17 .

Molecular Structure Analysis

The molecular structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol consists of a phenol group attached to a 1,2,4-oxadiazole ring with a methyl group at the 3rd position . The InChI code for this compound is1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 . Physical And Chemical Properties Analysis

2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a solid compound . It has a molecular weight of 176.17 . The InChI code for this compound is1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 .

科学研究应用

抗菌性能

2-((4-氨基-1,2,5-恶二唑-3-亚氨基)甲基)-4-(苯偶氮基)苯酚是 2-(3-甲基-1,2,4-恶二唑-5-基)苯酚的衍生物,对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性,对金黄色葡萄球菌和蜡样芽孢杆菌特别有效(Kakanejadifard 等人,2013)。

化学传感器

含有苯酚羟基和 1,3,4-恶二唑基团的新型阴离子传感器展示了用于氟化物传感的比色特性,表明在化学检测中的潜在应用(Ma 等人,2013)。

有机发光二极管 (OLED)

以 2-(5-苯基-1,3,4-恶二唑-2-基)苯酚为辅助配体的铱配合物用于 OLED 中。这些配合物表现出高效率和低效率滚降,使其适用于高性能 OLED 应用(Jin 等人,2014)。

折叠反应介质蛋白 1 抑制剂

某些 1,3,4-恶二唑衍生物被研究作为折叠反应介质蛋白 1 的抑制剂,在小细胞肺癌中提供潜在的治疗应用(Panchal 等人,2020)。

缓蚀

恶二唑衍生物因其在硫酸中对低碳钢的缓蚀能力而被研究,表明它们在工业环境中作为保护剂的潜力(Ammal 等人,2018)。

安全和危害

The safety data sheet (SDS) for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol suggests that personal protective equipment should be worn and adequate ventilation should be ensured during handling . It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

作用机制

Target of Action

The 1,2,4-oxadiazole moiety, a key component of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, is known to interact with various biological targets. For instance, it has been found to inhibit the dopamine transporter DAT and act as a partial agonist of the μ opioid receptor . It also exhibits anti-infective properties, suggesting potential interactions with microbial targets .

Mode of Action

Oxadiazole derivatives have been reported to exert their effects through various mechanisms, such as inhibiting key enzymes like thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . They can also act on certain pathways like inhibiting telomerase activity, focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol are likely to be diverse, given the broad spectrum of biological activities associated with oxadiazole derivatives. These compounds have been found to impact pathways related to bacterial and viral infections, inflammation, cancer, and more .

Result of Action

The molecular and cellular effects of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of key enzymes, it could potentially disrupt cellular processes regulated by these enzymes, leading to therapeutic effects .

属性

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZFLGOJGSANMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)

![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)